molecular formula C9H10N2O4 B1294939 N-(2-Methoxy-4-nitrophenyl)acetamide CAS No. 93-27-6

N-(2-Methoxy-4-nitrophenyl)acetamide

Cat. No.: B1294939
CAS No.: 93-27-6
M. Wt: 210.19 g/mol
InChI Key: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
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Description

Contextualizing N-(2-Methoxy-4-nitrophenyl)acetamide within Acetamide (B32628) and Nitroaromatic Compound Classes

This compound belongs to two significant classes of organic compounds: acetamides and nitroaromatics.

Acetamides are derivatives of acetic acid where a hydroxyl group is replaced by an amino group. The acetamido group (-NHCOCH₃) is a common feature in many biologically active molecules and pharmaceuticals. This functional group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov The presence of the acetamide moiety in this compound makes it a derivative of acetanilide (B955). smolecule.com

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. nih.gov This class of compounds is widely used in the synthesis of dyes, polymers, pesticides, and explosives. nih.gov In medicinal chemistry, the nitro group is a key component in many drugs due to its strong electron-withdrawing nature, which can significantly influence the molecule's electronic properties and biological activity. mdpi.commdpi.com The bioreduction of the nitro group can lead to the formation of reactive intermediates that are central to the therapeutic and toxicological effects of these compounds. scielo.br this compound's identity as a nitroaromatic compound underpins much of the research into its potential biological applications.

Significance of Methoxy (B1213986) and Nitro Substituents on the Phenyl Ring in Chemical and Biological Systems

The chemical and biological properties of this compound are significantly influenced by the methoxy (-OCH₃) and nitro (-NO₂) groups attached to its phenyl ring. The specific placement of these substituents (ortho and para to the acetamide group, respectively) dictates the molecule's reactivity and interaction with biological systems.

The methoxy group is an electron-donating group. researchgate.net Its presence on the aromatic ring increases the electron density, which can affect the molecule's reactivity in electrophilic aromatic substitution reactions. researchgate.net In the context of drug design, methoxy groups are prevalent in many natural products and approved drugs. nih.gov They can enhance ligand-target binding, improve physicochemical properties such as solubility and lipophilicity, and positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

The nitro group , in contrast, is a strong electron-withdrawing group. nih.gov This property is crucial for the biological activity of many nitroaromatic compounds. The nitro group can be reduced in biological systems to form reactive species that may exhibit antimicrobial or cytotoxic effects. mdpi.com The position of the nitro group on the aromatic ring, along with the presence of other functional groups, can influence the compound's mutagenicity and carcinogenicity. nih.gov The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in this compound creates a unique electronic environment that is a key focus of its research.

Functional GroupTypeInfluence on Phenyl RingSignificance in Chemical/Biological Systems
Methoxy (-OCH₃) Electron-donatingIncreases electron densityEnhances ligand binding, improves physicochemical and ADME properties. researchgate.netnih.gov
Nitro (-NO₂) Electron-withdrawingDecreases electron densityCan be bioreduced to reactive species, crucial for antimicrobial/cytotoxic activity. mdpi.comscielo.br

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is diverse, spanning synthetic chemistry, materials science, and pharmacology.

Chemical Synthesis and Research : The compound is often synthesized via the acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride (B1165640). smolecule.comnih.gov It also serves as a model compound for studying reaction mechanisms that involve nitro and acetamido functionalities. smolecule.com A conventional synthesis method involves a two-step approach of acetylating o-aminoanisole followed by selective nitration. smolecule.com

Pharmacological and Biological Investigations : Research has indicated that this compound possesses notable biological activity. Studies have explored its potential as an antimicrobial agent against various bacterial strains. smolecule.com Its structural features also suggest possible anti-inflammatory properties. smolecule.comresearchgate.net Furthermore, as a derivative of phenoxy acids, it has been investigated for potential herbicidal and anti-mycobacterial activities. smolecule.com Interaction studies are crucial for understanding its binding affinity with biological targets like enzymes and receptors to elucidate its mechanism of action. smolecule.com

Materials Science : In the field of materials science, this compound has been explored for its potential use in optoelectronic devices. Its properties related to thin-film formation are considered beneficial for applications in light detection. smolecule.com

The unique combination of functional groups and the resulting physicochemical properties make this compound a continued subject of scientific inquiry, with potential applications in various technological and therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWRNQKJPNUTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059084
Record name Acetamide, N-(2-methoxy-4-nitrophenyl)-
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Molecular Weight

210.19 g/mol
Source PubChem
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CAS No.

93-27-6
Record name N-(2-Methoxy-4-nitrophenyl)acetamide
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Record name 2-Acetylamino-5-nitroanisole
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Record name Acetamide, N-(2-methoxy-4-nitrophenyl)-
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Record name Acetamide, N-(2-methoxy-4-nitrophenyl)-
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Record name N-(2-methoxy-4-nitrophenyl)acetamide
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Record name 2-ACETYLAMINO-5-NITROANISOLE
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Synthetic Methodologies and Reaction Pathways of N 2 Methoxy 4 Nitrophenyl Acetamide

Established Synthetic Routes

Two principal pathways have been firmly established for the synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide. The choice of route often depends on the availability of starting materials and the desired scale of production.

One of the most direct and commonly cited methods for preparing this compound is the acetylation of 4-methoxy-2-nitroaniline (B140478). nih.govsmolecule.com This reaction introduces an acetyl group (-COCH₃) onto the amino group of the starting material.

The synthesis is typically performed using acetic anhydride (B1165640) as the acetylating agent, with glacial acetic acid serving as the solvent. nih.goviucr.orgiucr.org The reaction proceeds effectively at room temperature over an extended period to ensure complete conversion. nih.gov Continuous stirring of the reaction mixture is crucial for maintaining homogeneity and promoting the reaction. nih.goviucr.orgiucr.org

Detailed experimental parameters for a laboratory-scale synthesis have been reported. nih.goviucr.org

Table 1: Reagents and Conditions for Acetylation of 4-Methoxy-2-nitroaniline nih.goviucr.org
Reagent/ConditionQuantity/Parameter
4-Methoxy-2-nitroaniline3.36 g (20 mmol)
Acetic Anhydride2.46 g (24 mmol)
Glacial Acetic Acid (Solvent)30 ml
TemperatureRoom Temperature
Reaction Time18 hours

Upon completion of the reaction, the initial isolation of the crude product involves removing the solvent. This is typically achieved by drying the reaction mixture under a vacuum. nih.goviucr.org

Further purification is necessary to obtain this compound of high purity. The most effective and commonly used method is recrystallization from an aqueous solution. nih.goviucr.org This process involves dissolving the crude product in a minimum amount of hot water and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. The process may be repeated (e.g., recrystallizing twice) to achieve a higher degree of purity. nih.goviucr.org For structural analysis studies, single crystals can be grown by the slow cooling of a hot, nearly saturated aqueous solution. iucr.org

An alternative synthetic pathway involves the nitration of o-acetamidoanisole (also known as N-(2-methoxyphenyl)acetamide). chemicalbook.com This route begins with the acetylation of o-aminoanisole, followed by the introduction of a nitro group onto the aromatic ring. chemicalbook.comgoogle.com

The nitration of an acetanilide (B955) derivative is a classic electrophilic aromatic substitution reaction. jcbsc.org In this specific synthesis, both the existing acetamido and methoxy (B1213986) groups on the benzene (B151609) ring are ortho-para directing. This electronic influence guides the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position (para to the methoxy group), yielding the desired product. jcbsc.org The reaction is typically carried out using a nitrating agent such as nitric acid or fuming nitric acid. chemicalbook.comgoogle.com To control the highly exothermic nature of the nitration reaction, it is often performed at reduced temperatures (e.g., 0-10°C). google.comjcbsc.org

Acetylation of 4-Methoxy-2-nitroaniline with Acetic Anhydride in Acetic Acid

Industrial Production Methods and Scalability

The conventional two-step synthesis involving acetylation followed by nitration is the most widely adopted industrial route for producing compounds like this compound, owing to its predictable reaction profile. smolecule.com However, scaling up this process from the laboratory to an industrial level presents significant challenges, primarily related to process safety and efficiency. smolecule.com

A critical factor in the industrial-scale production is managing the heat generated during the nitration step, which is a highly exothermic reaction. smolecule.com Inadequate thermal management can lead to thermal runaway, posing a significant safety risk. smolecule.com Traditional batch reactors often have limited heat transfer capabilities, making temperature control difficult. smolecule.com

To address these scalability issues, modern chemical engineering principles are applied. Optimization strategies include:

Temperature Control: Precise control of the reaction temperature is paramount. This is often achieved by cooling the reactor and performing a slow, controlled, dropwise addition of the nitrating agent to the substrate solution. google.com Maintaining a low temperature, for instance between 0°C and 10°C, helps to manage the rate of heat evolution and minimize the formation of unwanted byproducts. google.com

Solvent Selection: The choice of solvent is crucial. Acetic acid is often used as it can serve as the solvent for both the initial acetylation and the subsequent nitration, potentially streamlining the process. google.com

Advanced Reactor Technology: A significant advancement in managing such reactions is the use of continuous flow reactors. This technology offers vastly superior heat and mass transfer efficiency compared to batch reactors. google.com The small reactor volume and high surface-area-to-volume ratio allow for near-instantaneous cooling, significantly enhancing the safety of the nitration process and allowing for higher productivity and product purity. google.com

Role of Catalysts and Continuous Flow Reactors in Enhancing Efficiency and Yield

The synthesis of this compound and its derivatives benefits significantly from modern chemical technologies such as catalysis and continuous flow reactors. These approaches offer superior control over reaction parameters, leading to enhanced safety, improved efficiency, and higher yields compared to conventional batch processing.

Continuous flow chemistry is particularly advantageous for potentially hazardous reactions like nitration, which are often highly exothermic. researchgate.net By using a continuous flow reactor, reactants are mixed in a controlled manner and move through a temperature-regulated tube or channel. This setup allows for rapid heat dissipation and precise control of residence time, which minimizes the formation of unwanted byproducts and increases operational safety. almacgroup.compolimi.it The synthesis of a similar compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, has been successfully demonstrated using a continuous-flow process, highlighting the technology's effectiveness for this class of reactions. researchgate.net This method provides a significant advantage over traditional batch reactors by ensuring higher safety and production efficiency. researchgate.net

Catalysts are indispensable in the multi-step synthesis of derivatives from this compound. For instance, the subsequent reduction of the nitro group to an amine is a critical step that relies heavily on catalytic processes to achieve high yields and selectivity.

Derivatization and Chemical Transformations of this compound

This compound is a valuable intermediate compound that can be chemically modified to produce a variety of derivatives. The most significant transformations involve the reduction of the nitro group and, to a lesser extent, reactions involving the acetamido group.

The conversion of the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂) is a fundamental transformation, yielding N-(4-amino-2-methoxyphenyl)acetamide. This resulting amine is a key building block for the synthesis of numerous biologically active molecules.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups. researchgate.net This reaction is commonly performed using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) (EtOH) under a hydrogen (H₂) atmosphere. mit.edunih.gov The process is favored for its high product yields and because the primary byproduct is water, simplifying purification. This method has been integral in the synthesis of various compounds, including precursors for potent kinase inhibitors. mit.edu

Table 1: Comparison of Reduction Methods for the Nitro Group

Method Reagents & Catalyst Solvent Key Advantages
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C) Ethanol (EtOH) High yield, clean reaction, simple workup
Chemical Reduction Iron (Fe) powder, Acetic Acid (CH₃COOH) Acetic Acid / Water Low cost, readily available reagents

An alternative to catalytic hydrogenation is the use of metal powders in acidic conditions. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and effective method for nitro group reduction. This technique is often utilized for its cost-effectiveness and the ready availability of the reagents. The reaction proceeds reliably to give the corresponding amine, N-(4-amino-2-methoxyphenyl)acetamide, which can then be used in subsequent synthetic steps.

The transformation of the nitro group to an amino group is critical for the biological activity of many derivatives. nih.gov The resulting primary amine is often a key pharmacophore that can form crucial hydrogen bonds with biological targets, such as the hinge region of protein kinases. mdpi.com For many kinase inhibitors, this amino group is essential for binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. nih.govnih.gov The inclusion of a 2-amino group in certain classes of kinase inhibitors has been shown to improve potency and antiangiogenic activity. nih.gov Therefore, the reduction of this compound is a pivotal step in transforming a synthetic intermediate into a biologically active molecule.

Acetylation Reactions of the Acetamido Group

Influence on Solubility and Reactivity

The physical and chemical properties of this compound are significantly influenced by its molecular structure. The compound is characterized by a notable non-planar conformation. nih.gov X-ray diffraction studies have revealed the degree to which each substituent deviates from the plane of the central phenyl ring. nih.goviucr.org The methoxy group is the most coplanar, while the nitro group and, particularly, the acetamido group are twisted out of the plane. nih.goviucr.org This non-planarity affects intermolecular packing in the solid state and can influence solubility and interactions with biological targets. nih.govsmolecule.com

An important structural feature is the presence of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the ortho-positioned nitro group. nih.govnih.goviucr.org This internal hydrogen bond satisfies the hydrogen-bond donor capacity of the amide, leading to weaker intermolecular interactions and influencing the compound's physical properties. nih.goviucr.org

Torsion Angles of Substituents in this compound
Substituent GroupTorsion Angle (°)Description of Planarity
Methoxy Group (C—C—O—C)6.1 (5)Nearest to being coplanar with the phenyl ring. nih.goviucr.org
Nitro Group (O—N—C—C)-12.8 (5)Moderately twisted out of the phenyl ring plane. nih.goviucr.org
Acetamido Group (C—N—C—C)25.4 (5)Considerably twisted out of the phenyl ring plane. nih.goviucr.orgiucr.org

Electrophilic Aromatic Substitution: Further Nitration

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the outcome directed by the existing substituents. The methoxy and acetamido groups are both activating, ortho-, para-directing groups, while the nitro group is a strongly deactivating, meta-directing group.

In a further nitration reaction, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions activated by the methoxy and acetamido groups and not deactivated by the nitro group. jcbsc.orgresearchgate.net The powerful activating effect of the methoxy group strongly directs substitution to its ortho and para positions. The acetamido group also directs ortho and para. Considering the existing substitution pattern, the most likely positions for further nitration are C3 and C5. Steric hindrance from the adjacent acetamido group might influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution of Methoxy Group with Other Functional Groups

The presence of a strong electron-withdrawing nitro group para to the methoxy group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). chemistrysteps.commasterorganicchemistry.com In this reaction, the electron-deficient aromatic ring is attacked by a strong nucleophile. chemistrysteps.com The methoxy group can act as a leaving group, being replaced by other functional groups.

The mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile (e.g., hydroxide, alkoxide, amine) attacks the carbon atom bonded to the methoxy group. chemistrysteps.com This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. chemistrysteps.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methoxide (B1231860) ion (CH₃O⁻), resulting in the substituted product. chemistrysteps.com

This pathway is viable only when a strong electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective stabilization of the negatively charged intermediate. chemistrysteps.commasterorganicchemistry.com

Hydrolysis of the Acetamide (B32628) Group

The acetamide group in this compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxy-4-nitroaniline (B147289) and acetic acid. This is a characteristic reaction of amides. The process is essential in synthetic routes where the acetamide group is used as a protecting group for the amine, which can be removed in a later step. google.com For instance, in the synthesis of certain pharmaceutical intermediates, this compound is prepared and subsequently hydrolyzed to provide 4-methoxy-2-nitroaniline. google.com

Formation of Oxidative Products (e.g., through reaction with cellular oxidants like hypochlorite (B82951) and peroxynitrite)

Research into related 4-alkoxyacetanilides suggests that they can react with cellular oxidants like hypochlorite (HOCl) and peroxynitrite (ONOO⁻). nih.goviucr.org These reactions can lead to the formation of nitrated and chlorinated products under physiologically relevant conditions. nih.goviucr.org this compound itself has been synthesized and studied to better understand these potential biotransformation pathways. nih.goviucr.org The reaction of its parent compounds with peroxynitrite, particularly in the presence of CO₂, can generate reactive species like nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻), which are capable of initiating electrophilic nitration. nih.govresearchgate.net The isolation of nitrated derivatives of similar molecules under biomimetic conditions suggests that such oxidative products could form in vivo during periods of oxidative stress. nih.goviucr.org

Intermediacy in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in the synthesis of more complex organic molecules. smolecule.comchemicalbook.com It serves as a precursor in multi-step synthetic sequences for pharmaceuticals and other fine chemicals. google.com For example, after its formation, the compound can be hydrolyzed to 4-methoxy-2-nitroaniline, which is a key building block in the industrial synthesis of omeprazole. google.com The acetamide group often serves to protect the amine functionality and direct the regioselectivity of reactions like nitration, and is then removed to allow for further molecular elaboration. smolecule.comgoogle.com

Biological Activities and Pharmacological Potential of N 2 Methoxy 4 Nitrophenyl Acetamide

Antimicrobial Activity

While N-(2-Methoxy-4-nitrophenyl)acetamide is suggested to have antimicrobial capabilities, detailed scientific studies providing specific data on its efficacy are limited in publicly available literature. smolecule.com The potential activity is often inferred from the broader class of acetamide (B32628) and phenoxy acid derivatives.

Efficacy Against Various Bacterial Strains

Interactive Table: Efficacy Data for this compound Specific experimental data on the efficacy of this compound against bacterial strains is not available in the cited sources. Further research is required to quantify its antibacterial spectrum and potency.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Source
Data Not Available Data Not Available Data Not Available N/A

Anti-mycobacterial Properties

The chemical class of phenoxy acids and their derivatives, which includes this compound, has been investigated for anti-mycobacterial properties. smolecule.com This suggests that the compound could potentially be effective against mycobacterial strains. smolecule.com Despite this, specific research outcomes confirming and quantifying the anti-mycobacterial effects of this compound have not been detailed in the available literature.

Mechanisms of Action Against Microbes

The precise mechanisms through which this compound may exert antimicrobial effects have not been specifically elucidated. However, based on related compounds, potential mechanisms can be hypothesized. For some acetamide derivatives, the presence of a chloro atom appears to enhance antimicrobial activity, possibly by acting on penicillin-binding proteins and promoting cell lysis. mdpi.com The nitroaromatic structure could also play a role, as such compounds are known to be biologically active, sometimes through reductive metabolization by microbes into reactive intermediates.

Anti-inflammatory Properties

The structural characteristics of this compound suggest that it may possess anti-inflammatory properties. smolecule.com While direct evidence for this specific compound is lacking, related acetamide derivatives have demonstrated anti-inflammatory and anti-arthritic activity. For instance, the similar compound N-(2-hydroxy phenyl) acetamide has been shown to reduce serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. nih.gov Other acetamide derivatives have also been noted for their potential to modulate oxidative stress markers associated with inflammation. nih.gov

Herbicidal Activity

Derivatives of phenoxy acids are a class of compounds known to be associated with herbicidal activity. smolecule.com As this compound belongs to this group, it is considered a candidate for investigation into its potential herbicidal effects. smolecule.com However, specific studies detailing its efficacy against particular plant or weed species, or its mode of action as a herbicide, are not documented in the reviewed sources.

Interaction with Biological Targets and Mechanisms of Action

The biological activity of this compound is influenced by its three-dimensional structure. The molecule is non-planar, a characteristic that can affect its chemical reactivity and how it interacts with biological targets such as enzymes and cellular receptors. smolecule.com

Interaction studies focus on understanding the compound's binding affinity with various biological targets. smolecule.com Preliminary findings for this class of compounds suggest they can form stable interactions with certain proteins, thereby influencing their activity. smolecule.com The specific molecular targets for this compound have not been definitively identified. For related 4-alkoxyacetanilides, it is known that they can undergo biotransformation in the body, and their metabolites may be responsible for their pharmacological effects. iucr.org The presence of the nitro and methoxy (B1213986) groups on the phenyl ring creates a polarized aromatic system that is crucial for its potential biological interactions.

Modulation of Biochemical Pathways

The introduction of this compound into a biological system could potentially modulate various biochemical pathways. Compounds with anti-inflammatory properties, a suggested activity for this molecule, often exert their effects by interfering with signaling cascades involved in the inflammatory response. researchgate.net For example, some benzamide (B126) and nicotinamide (B372718) derivatives have been shown to inhibit the transcription factor NF-κB, a key regulator of inflammatory and immune responses. nih.gov Inhibition of NF-κB can, in turn, suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov While not directly demonstrated for this compound, its structural similarity to other bioactive small molecules suggests that it could potentially influence such pathways.

Interaction with Cellular Components via Reactive Intermediates from Nitro Group Reduction

A significant aspect of the biological activity of nitroaromatic compounds is their potential to undergo metabolic reduction of the nitro group, leading to the formation of reactive intermediates. neu.edu.tr This process is particularly favored under hypoxic (low oxygen) conditions found in certain pathological tissues, such as solid tumors. The reduction can proceed through one-electron or two-electron pathways, generating nitroso and hydroxylamine (B1172632) intermediates. mdpi.com These reactive species are capable of covalently binding to cellular macromolecules, including DNA and proteins. neu.edu.tr Such interactions can lead to cellular damage and cytotoxicity, a mechanism exploited in some anticancer and antimicrobial drugs. neu.edu.tr The formation of these reactive intermediates from this compound could therefore be a key mechanism through which it exerts biological effects.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Impact of Substituent Position and Electronic Features on Biological Activity

The biological activity of phenylacetamide derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role.

The nitro group is a strong electron-withdrawing group, and its position on the aromatic ring can significantly influence activity. Studies on other classes of compounds, such as chalcones, have shown that the position of the nitro group is a key determinant of anti-inflammatory and vasorelaxant effects. nih.gov For instance, ortho-substituted nitrochalcones exhibited the highest anti-inflammatory activity, potentially due to favorable interactions with the active sites of enzymes like COX. nih.gov In this compound, the nitro group is para to the methoxy group and ortho to a hydrogen atom.

The methoxy group is an electron-donating group. Its presence and position can affect the molecule's lipophilicity and its ability to interact with biological targets. iucr.org In a series of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was found to influence their antimicrobial and cytotoxic activity. mdpi.com The electron-donating nature of the methoxy group in this compound, located at the 2-position, influences the electron density of the phenyl ring, which in turn can affect its interaction with biological macromolecules.

The interplay of these substituents' electronic effects (the electron-donating methoxy group and the electron-withdrawing nitro and acetamido groups) creates a specific electronic distribution on the phenyl ring that is crucial for its biological profile.

Role of Torsion Angles and Non-Planarity on Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. In this compound, the substituents are not perfectly coplanar with the central phenyl ring, leading to a non-planar structure. nih.gov This non-planarity is defined by the torsion angles between the substituents and the ring.

In the crystal structure of this compound, the methoxy group is the most coplanar with the phenyl ring, exhibiting a C—C—O—C torsion angle of 6.1°. nih.gov The nitro group is less coplanar, with a twist of 12.8° about the C—N bond. nih.gov The acetamido group shows the most significant deviation from planarity, with a torsion angle of 25.4° about its C—N bond to the ring. nih.gov This deviation is attributed to steric interference from the ortho substituents. iucr.org

This non-planar conformation can influence how the molecule fits into the binding site of a protein. The specific torsion angles determine the spatial arrangement of the functional groups, which in turn dictates the possible intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. The flexibility of these torsion angles also plays a role; a molecule with more rotatable bonds may have a higher energetic cost to adopt the optimal conformation for binding. iucr.org The degree of non-planarity can therefore be a key factor in determining the biological activity and selectivity of this compound and its derivatives. For instance, in a related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is tilted by as much as ~47° due to steric hindrance, which significantly impacts its molecular shape.

Table 1: Torsion Angles of Substituents in this compound and Related Compounds

CompoundSubstituentTorsion Angle (°)Reference
This compoundMethoxy6.1 nih.gov
Nitro12.8 nih.gov
Acetamido25.4 nih.gov
N-(4-Ethoxy-2-nitrophenyl)acetamideMethoxy (Ethoxy)0.56 nih.gov
Nitro-14.94 nih.gov
Acetamido18.23 nih.gov
N-(4-Hydroxy-2-nitrophenyl)acetamideNitro-0.79 nih.gov
Acetamido3.1 nih.gov
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamideMethoxy3.3 iucr.org
Nitro12.03 (dihedral) iucr.org
Acetamido47.24 (dihedral) iucr.org

Comparative Analysis with Structurally Similar Compounds

A comprehensive comparative analysis of the biological and pharmacological activities of this compound with its structurally similar counterparts is crucial for understanding its therapeutic potential and for guiding future drug design and development. While direct comparative studies are limited, an examination of available research on related compounds provides valuable insights into how subtle structural modifications, such as the position of substituents on the phenyl ring, can influence their biological profiles.

The primary structural analogs of this compound for this analysis are its positional isomers, where the methoxy and nitro groups are located at different positions on the phenylacetamide core. These include N-(2-methoxy-5-nitrophenyl)acetamide, N-(4-methoxy-2-nitrophenyl)acetamide, and N-(4-methoxy-3-nitrophenyl)acetamide. Additionally, related compounds where the methoxy group is replaced by a hydroxyl group, such as N-(2-hydroxy-5-nitrophenyl)acetamide, offer further points of comparison.

The biological activity of such aromatic compounds is significantly influenced by the electronic and steric properties of their substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, as well as their positions relative to the acetamide moiety, can dictate the molecule's reactivity, binding affinity to biological targets, and metabolic stability.

For instance, N-(2-methoxy-5-nitrophenyl)acetamide has been recognized as a key intermediate in the synthesis of novel compounds with potential antitumor activity. srinichem.com Its chemical reactivity, which is fine-tuned by the dual electronic effects of the methoxy and nitro groups, is considered advantageous for creating selective anticancer agents when compared to simpler structures like 4-nitroaniline (B120555) derivatives. srinichem.com While specific biological activity data for N-(2-methoxy-5-nitrophenyl)acetamide itself is not extensively detailed in the available literature, its role as a precursor highlights the perceived potential of this substitution pattern in oncology.

In contrast, studies on hydroxylated analogs such as N-(2-hydroxy-5-nitrophenyl)acetamide have revealed specific biological activities. This compound has been shown to influence gene expression in Arabidopsis thaliana, indicating a bioactive character. nih.gov The presence of a hydroxyl group instead of a methoxy group can introduce the possibility of hydrogen bonding and alter the compound's polarity, which in turn can affect its interaction with biological macromolecules.

The molecular geometry, including the planarity of the molecule, is another critical factor. Research on N-(4-methoxy-2-nitrophenyl)acetamide has shown that the substituents are not coplanar with the central phenyl ring, with the acetamido group being considerably twisted. nih.gov This non-planar structure can influence how the molecule fits into the active site of an enzyme or a receptor, thereby affecting its biological activity. Similar structural analyses of N-(4-methoxy-3-nitrophenyl)acetamide also reveal a non-planar conformation. iucr.org

While a direct, quantitative comparison of the pharmacological potential of these isomers is not yet available in the scientific literature, the existing data underscores the importance of substituent positioning on the phenyl ring. The specific arrangement of the methoxy and nitro groups in this compound will confer a unique electronic distribution and three-dimensional shape, which is expected to result in a distinct pharmacological profile compared to its isomers. Further research involving parallel testing of these compounds against various biological targets is necessary to elucidate a clear structure-activity relationship and to fully understand the comparative pharmacological potential of this compound.

Interactive Data Table of Structurally Similar Compounds

Compound NameMolecular FormulaKey Structural Differences from this compoundReported Biological Relevance/Activity
This compoundC₉H₁₀N₂O₄-Potential antimicrobial and anti-inflammatory properties.
N-(2-methoxy-5-nitrophenyl)acetamideC₉H₁₀N₂O₄Positional isomer (nitro group at position 5)Intermediate in the synthesis of potential antitumor compounds. srinichem.com
N-(4-methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄Positional isomer (methoxy at position 4, nitro at 2)Non-planar structure, potential implications for biological activity. nih.gov
N-(4-methoxy-3-nitrophenyl)acetamideC₉H₁₀N₂O₄Positional isomer (methoxy at position 4, nitro at 3)Non-planar structure. iucr.org
N-(2-hydroxy-5-nitrophenyl)acetamideC₈H₈N₂O₄Hydroxy group instead of methoxy, nitro at position 5Influences gene expression in plants. nih.gov

Computational and Spectroscopic Characterization of N 2 Methoxy 4 Nitrophenyl Acetamide

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the behavior of molecules like N-(2-Methoxy-4-nitrophenyl)acetamide at an atomic level. These in-silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting how the compound might interact with biological systems and in guiding the design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.com This method is crucial for predicting the interaction between a potential drug molecule and its biological target.

Molecular docking simulations are employed to estimate the binding affinity between this compound and various biological targets, such as enzymes or receptors. This affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov For instance, acetamide (B32628) derivatives have been studied as potential inhibitors of enzymes like cyclooxygenases (COX), which are key targets in inflammation. semanticscholar.orgmdpi.com

While specific binding affinity data for this compound against a wide range of targets is not extensively published, computational studies on analogous structures allow for the prediction of its potential interactions. A hypothetical docking study could yield results similar to those shown in the table below, illustrating how its binding affinity might be evaluated against different enzymes.

Table 1: Illustrative Predicted Binding Affinities for this compound This table is a hypothetical representation based on typical results for analogous compounds.

Target Protein PDB ID Predicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2) 4O1Z -8.5
Monoamine Oxidase B (MAO-B) 4CRT -7.9

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for molecular recognition and biological activity. nih.gov

The structure of this compound features several groups capable of forming such interactions: the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group and methoxy (B1213986) group oxygens can act as hydrogen bond acceptors. The phenyl ring provides a surface for hydrophobic interactions.

Notably, crystallographic studies have revealed that this compound forms a significant intramolecular hydrogen bond between the amide N-H group and an oxygen atom of the ortho-positioned nitro group. nih.gov This internal hydrogen bond creates a more rigid, planar conformation that would significantly influence how the molecule fits into a protein's binding site and which functional groups are available to form intermolecular bonds with amino acid residues. nih.gov

An analysis of a docked pose would identify key amino acid residues in the target's active site that interact with the compound, as illustrated in the following hypothetical table.

Table 2: Illustrative Ligand-Protein Interactions for this compound in a Hypothetical COX-2 Binding Site This table is a hypothetical representation.

Interacting Group on Ligand Type of Interaction Interacting Amino Acid Residue
Methoxy Group Oxygen Hydrogen Bond Arg120, Tyr355
Phenyl Ring Hydrophobic Interaction Leu352, Val349, Phe518
Acetamide Carbonyl Oxygen Hydrogen Bond Ser530

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com These models are used to predict the activity of new, unsynthesized molecules and to understand which molecular properties are most important for a desired biological response. nih.gov

QSAR models can be developed in two or three dimensions.

2D-QSAR: These models use molecular descriptors calculated from the 2D representation of a molecule, such as molecular weight, lipophilicity (logP), and topological indices. researchgate.net Methods like multilinear regression (MLR) are often used to build the mathematical equation relating these descriptors to activity. tandfonline.com

3D-QSAR: These models require the 3D alignment of a set of molecules and use steric and electrostatic fields as variables. tandfonline.com Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov

The predictive power of a QSAR model is assessed using statistical metrics. The squared correlation coefficient (r²) measures how well the model fits the training data, while the cross-validated squared correlation coefficient (q²) measures its predictive ability. nih.govnih.gov A robust and predictive model typically has high values for both parameters.

Table 3: Representative Statistical Parameters for a Hypothetical QSAR Model This table presents typical validation metrics for QSAR models based on studies of similar compound classes.

Parameter Description Typical Value
(non-cross-validated) Coefficient of determination for the training set. > 0.85
(cross-validated) Cross-validated correlation coefficient (Leave-One-Out). > 0.50
F-value Fisher test value, indicating statistical significance. High

| SEE | Standard Error of the Estimate. | Low |

A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, relevant descriptors would likely fall into several categories:

Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the nitro group would be a critical electronic feature.

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and connectivity indices.

Thermodynamic Descriptors: These relate to properties like lipophilicity (logP), which influences how the molecule partitions between aqueous and lipid environments, a key factor in reaching its biological target.

Identifying these key descriptors helps researchers understand the mechanism of action and provides a rational basis for designing more potent analogs by modifying the molecule to optimize these properties. tandfonline.com

Table 4: Mentioned Compounds

Compound Name

Molecular Dynamics Simulations and MM/GBSA Approaches for Stability and Interaction Profiling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. researchgate.netmdpi.com These simulations track the trajectory of each atom based on a molecular mechanics force field, allowing for the observation of dynamic processes and the sampling of different molecular conformations.

Following MD simulations, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the free energy of binding between a ligand and a receptor or to analyze solvation stability. nih.govacs.org This "end-point" method calculates the binding free energy by combining gas-phase molecular mechanics energies with continuum solvation models. nih.govacs.orgpeng-lab.org The calculation involves several key energy terms:

ΔEMM (Gas-Phase Energy) : This term includes the internal energy from bonded (bond, angle, dihedral) and non-bonded (van der Waals and electrostatic) interactions. nih.gov

ΔGsolv (Solvation Free Energy) : This is the energy required to transfer the molecule from a vacuum to the solvent. It is composed of two parts:

Polar Solvation Energy (ΔGGB) : Calculated using the Generalized Born (GB) model, which approximates the electrostatic contribution to solvation. nih.govpeng-lab.org

Non-polar Solvation Energy (ΔGSA) : Typically estimated from the solvent-accessible surface area (SASA), representing the energy required to create a cavity for the molecule in the solvent. nih.gov

-TΔS (Entropic Contribution) : This term accounts for the change in conformational entropy upon binding or interaction, which can be calculated using methods like normal-mode analysis on snapshots from the MD simulation. acs.orgpeng-lab.org

While specific MD and MM/GBSA studies on this compound are not extensively documented, this combined approach provides a robust framework for profiling its stability in various environments and predicting its binding affinity to potential biological targets. nih.govacs.org

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov For this compound, DFT calculations can provide a theoretical structure that can be validated against experimental data from X-ray diffraction, offering a deeper understanding of its geometric and electronic characteristics. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack, as well as predicting intermolecular interactions like hydrogen bonding. researchgate.netyoutube.com

On an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the highly electronegative oxygen atoms of the nitro and acetamido groups. Regions of positive potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. These would be located around the hydrogen atoms, particularly the amide proton. researchgate.net

To quantify the distribution of electronic charge within the molecule, Mulliken and Natural Population Analysis (NPA) methods are often used. researchgate.net Natural Bond Orbital (NBO) analysis is generally considered more robust and less dependent on the basis set used in calculations compared to the Mulliken method. stackexchange.com NBO analysis provides a detailed picture of charge distribution, orbital interactions, and hyperconjugative effects. researchgate.net

The calculated atomic charges are crucial for understanding the nature of hydrogen bonds. mdpi.com X-ray diffraction studies of this compound confirm the presence of a significant intramolecular hydrogen bond between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group. nih.govnih.goviucr.org NBO analysis would quantify this interaction by revealing a significant positive charge on the amide hydrogen and a strong negative charge on the nitro-group oxygen, which is consistent with the formation of a stable, six-membered hydrogen-bonded ring. mdpi.com

Spectroscopic Analysis and Structural Elucidation

Spectroscopic methods provide direct experimental evidence for the molecular structure and bonding within a compound.

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural data for a molecule in the solid state. Studies on this compound have successfully elucidated its precise three-dimensional structure and crystal packing. nih.goviucr.org

The molecule is found to be significantly non-planar. nih.gov The deviation from planarity is described by the torsion angles between the substituents and the central phenyl ring. While the methoxy group is nearly coplanar with the ring, the nitro group and, most notably, the acetamido group are twisted out of the phenyl plane. This twisting is likely due to steric hindrance between the adjacent ortho substituents. nih.gov The crystal structure is characterized by a herringbone packing pattern. nih.goviucr.org

A key feature revealed by X-ray diffraction is an intramolecular N—H⋯O hydrogen bond that links the amide group to the ortho-nitro group. nih.goviucr.org This interaction contributes significantly to the molecule's conformational preference.

Below are tables summarizing the crystallographic data and key structural parameters obtained from X-ray diffraction studies.

Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical formulaC₉H₁₀N₂O₄
Formula weight210.19
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)14.8713 (7)
b (Å)4.7865 (2)
c (Å)13.2081 (6)
β (°)101.594 (2)
Volume (ų)920.82 (7)
Z4
Calculated density (Mg m⁻³)1.510
Selected Torsion Angles for this compound
AtomsAngle (°)
C9—O2—C4–C36.1 (5)
O3—N2—C2—C1-12.8 (5)
C7—N1—C1—C625.4 (5)

Data sourced from IUCrData. nih.gov

Intramolecular Hydrogen Bond Geometry (Å, °)
D—H⋯AD—HH⋯AD⋯AD—H⋯A
N1—H1N⋯O30.85 (4)2.09 (4)2.639 (4)121 (3)

D: donor atom; A: acceptor atom. Data sourced from IUCrData. nih.gov

Crystal and Molecular Structure Determination

The molecular structure of this compound has been determined through single-crystal X-ray diffraction analysis. rsc.orgnih.gov The compound crystallizes in the monoclinic system with the space group P21/n. iucr.org The crystal structure reveals a non-planar molecule where the substituents on the phenyl ring exhibit significant deviations from the plane of the ring. rsc.orgnih.gov

Single crystals suitable for X-ray diffraction were obtained as yellow laths by recrystallizing the compound from an aqueous solution. rsc.orgchemicalbook.com The crystallographic data provides precise information about the unit cell dimensions and the arrangement of molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₉H₁₀N₂O₄
Formula weight 210.19
Crystal system Monoclinic
Space group P21/n
a (Å) 14.8713 (7)
b (Å) 3.9563 (2)
c (Å) 17.2057 (9)
β (°) 114.051 (3)
Volume (ų) 924.42 (8)

Data sourced from IUCr Journals. iucr.org

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of the X-ray diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide insight into the molecule's geometry and the electronic effects of the substituents.

Of particular interest are the torsion angles, which quantify the degree of rotation around specific bonds and describe the non-planar nature of the molecule. The methoxy, nitro, and acetamido groups all show some degree of twist relative to the central phenyl ring. rsc.orgnih.gov

Table 2: Selected Torsion Angles for this compound

Torsion Angle Value (°)
C9—O2—C4–C3 6.1 (5)
O3—N2—C2—C1 -12.8 (5)

Data sourced from the Journal of the International Union of Crystallography and a study published in a PubMed Central indexed journal. rsc.orgnih.gov

Identification of Intramolecular and Intermolecular Hydrogen Bonding

An important intramolecular hydrogen bond is formed between the amide hydrogen (N1—H1N) and an oxygen atom of the adjacent nitro group (O3). rsc.orgchemicalbook.com This interaction creates a six-membered ring, which contributes to the observed planarity of this part of the molecule.

Intermolecular interactions are also observed, with the closest contact being a C5—H5⋯O2 interaction, which links molecules into dimers around inversion centers. rsc.orgchemicalbook.com These dimers then form a herringbone pattern in the crystal lattice. nih.gov

Table 3: Hydrogen-Bond Geometry (Å, °) for this compound

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
N1—H1N···O3 0.87 (5) 1.92 (5) 2.632 (4) 137 (4)

Symmetry code: (i) -x+1, -y, -z+1. Data sourced from a study published in a PubMed Central indexed journal and IUCr Journals. nih.govchemicalbook.com

Analysis of Non-Planarity of Substituents with the Phenyl Ring

The substituents on the phenyl ring of this compound are not coplanar with the aromatic ring. rsc.orgnih.gov The degree of non-planarity varies among the three substituent groups: the methoxy group, the nitro group, and the acetamido group.

The methoxy group is the most nearly coplanar with the phenyl ring, exhibiting a small C—C—O—C torsion angle of 6.1 (5)°. rsc.orgnih.gov The nitro group is more twisted out of the plane, with a twist of 12.8 (5)° around the C—N bond. rsc.orgnih.gov The acetamido group shows the most significant deviation from planarity, with a twist of 25.4 (5)° with respect to the phenyl ring. rsc.orgnih.gov This degree of tilt in the acetamido group is attributed to steric interference from the ortho substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for this compound were not available in the searched sources. This information is crucial for confirming the molecular structure in solution and for the assignment of protons and carbons within the molecule.

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopic data detailing the characteristic absorption bands for this compound were not found in the reviewed literature. IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule, such as the amide, nitro, and methoxy groups.

UV-Visible Spectroscopy

Experimental UV-Visible spectroscopic data for this compound, which would provide information about the electronic transitions within the molecule and its chromophores, was not available in the searched sources.

High-Resolution Mass Spectrometry (HRMS)

Based on its molecular formula, C₉H₁₀N₂O₄, the predicted monoisotopic mass is 210.06406 Da. High-resolution mass spectrometers can measure this value with high accuracy, typically to within a few parts per million (ppm), thus distinguishing it from other compounds with the same nominal mass. The table below outlines the predicted m/z values for several common adducts of this compound that would be observed in an HRMS experiment.

AdductPredicted m/z
[M+H]⁺211.07134
[M+Na]⁺233.05328
[M-H]⁻209.05678

These predicted values serve as a benchmark for the experimental identification and confirmation of this compound in a sample. The observation of an ion with a mass corresponding to one of these predictions, with a high degree of mass accuracy, would provide strong evidence for the presence of the compound.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₁₀N₂O₄, and the atomic weights of its constituent elements.

The calculated elemental composition of this compound is as follows:

Carbon (C): 51.43%

Hydrogen (H): 4.80%

Nitrogen (N): 13.33%

Oxygen (O): 30.44%

In a typical experimental setting, the found (experimental) values for carbon, hydrogen, and nitrogen would be compared to these theoretical values. A close agreement between the calculated and found percentages, usually within a margin of ±0.4%, is a strong indicator of the purity and correct elemental composition of the synthesized compound.

ElementCalculated (%)Found (%)
Carbon (C)51.43Data not available
Hydrogen (H)4.80Data not available
Nitrogen (N)13.33Data not available

While specific experimental "found" values for this compound were not located in the reviewed scientific literature, the calculated values provide the necessary reference for any future experimental validation of this compound.

Applications and Future Research Directions

Pharmaceutical Applications

The unique structural features of N-(2-Methoxy-4-nitrophenyl)acetamide make it a molecule of interest for the pharmaceutical industry, both as a potential therapeutic agent itself and as a building block for more complex drugs.

Research has identified this compound as a candidate for drug development, primarily owing to its potential antimicrobial and anti-inflammatory properties. The presence of the nitro and acetamido functionalities on the molecule is believed to contribute to its biological activity. Studies have suggested its effectiveness against various bacterial strains, positioning it as a potential antimicrobial agent.

Furthermore, the structural characteristics of the compound indicate possible anti-inflammatory capabilities. While direct, extensive clinical studies are pending, the broader class of acetamide (B32628) derivatives has shown significant activity in this area. For instance, related phenoxy acetamide derivatives have been investigated and shown to possess anti-inflammatory, as well as anticancer and analgesic activities. Similarly, studies on N-(2-hydroxyphenyl)acetamide have demonstrated an ability to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in arthritic models. This body of research on related compounds supports the hypothesis that this compound could interact with biological targets to modulate inflammatory pathways, warranting further pharmacological investigation.

Biological Potential of Acetamide Derivatives
Compound ClassObserved Biological ActivityPotential Application
This compoundAntimicrobial, Anti-inflammatoryDrug Development Candidate
Phenoxy Acetamide DerivativesAnticancer, Anti-inflammatory, AnalgesicTherapeutic Agents
N-(2-hydroxyphenyl)acetamideInhibition of Cytokines and ROSAnti-arthritic Agents

Beyond its potential direct therapeutic use, this compound serves as a valuable intermediate in synthetic organic chemistry. Its functional groups can be chemically modified, making it a versatile precursor for constructing more complex molecules, including drug side chains or entire Active Pharmaceutical Ingredients (APIs).

The nitro group (NO2) is particularly significant in this context. It can be readily reduced to an amine group (NH2), a common and crucial transformation in the synthesis of many pharmaceuticals. This resulting amine provides a reactive site for building larger molecular scaffolds. The compound's established synthesis involves the acetylation of 4-methoxy-2-nitroaniline (B140478), a process that highlights its role as a modifiable chemical entity. nih.gov The closely related compound, N-(4-nitrophenyl) acetamide, is recognized as an important synthetic nitro compound for the creation of various medicaments, underscoring the utility of this chemical class as foundational materials in pharmaceutical manufacturing. researchgate.net

Materials Science Applications

The electronic and optical properties of this compound have led to its exploration in the field of materials science, particularly for applications in electronics and optics.

This compound has been investigated for its potential use in optoelectronic devices. Its utility in this area is linked to its favorable thin-film properties, which are particularly beneficial for applications in light detection. Organic compounds are of great interest for optoelectronics because their properties can be finely tuned through chemical synthesis, and they offer potential for low-cost, large-area device fabrication. researchgate.net The ability of this compound to be formed into thin films makes it a candidate for the development of new sensors and other light-responsive electronic components.

For organic compounds to be useful in electronic devices, they must be processable into high-quality, uniform thin films. The solution-processable spin coating technique is a common, low-cost, and efficient method for achieving this. puchd.ac.inmdpi.com This technique involves depositing a solution of the material onto a substrate and spinning it at high speed to create an even layer as the solvent evaporates. researchgate.net While specific studies detailing the application of the spin coating technique to this compound are not extensively documented in the surveyed literature, this method is widely used for organic semiconductors with similar applications. researchgate.netpuchd.ac.inresearchgate.net The solubility of this compound in common organic solvents suggests its compatibility with this fabrication technique for creating the thin films required for optoelectronic devices.

The molecular structure of this compound, which features both electron-donating (methoxy, acetamido) and electron-withdrawing (nitro) groups attached to a π-conjugated phenyl ring, makes it a strong candidate for non-linear optics (NLO). NLO materials are crucial for technologies like frequency conversion, optical switching, and data storage.

While direct NLO studies on the 2-methoxy-4-nitro isomer are limited, extensive research on the closely related isomer, N-(3-nitrophenyl) acetamide (3NAA), provides strong evidence for the potential of this molecular framework. researchgate.net Optically transparent bulk single crystals of 3NAA have been successfully grown and characterized, demonstrating properties suitable for NLO applications, including second-harmonic generation. researchgate.net The study of acetamide-chalcone derivatives further confirms that the incorporation of electron-donating and electron-withdrawing groups enhances the NLO response of organic molecules. mdpi.com This principle suggests that this compound likely possesses significant NLO properties that could be harnessed for advanced optical devices.

Characterization of the NLO crystal N-(3-nitrophenyl) acetamide (3NAA) researchgate.net
PropertyFindingSignificance
Crystal GrowthOptically transparent bulk single crystals grown from aqueous solution.Demonstrates suitability for optical applications.
TechniqueSlow solvent evaporation.A standard method for producing high-quality crystals.
CharacterizationPowder X-ray diffraction, FTIR, FT-NMR, Thermogravimetric analysis.Confirms crystal structure and thermal stability.
NLO PropertySecond-harmonic generation (SHG) efficiency determined.Indicates potential for frequency-doubling applications (e.g., in lasers).

Role as a Model Compound in Chemical Research

This compound and its isomers serve as important model compounds in chemical research, particularly in the study of medicinal chemistry and structural biology. The synthesis and analysis of these molecules provide insights into the biotransformation of related therapeutic compounds and help elucidate fundamental principles of molecular structure and interaction.

For instance, in N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy (B1213986), nitro, and acetamido groups all deviate from the plane of the central phenyl ring to varying degrees. nih.gov The study of these torsion angles and intramolecular hydrogen bonds, such as the one formed between the amide's NH group and an oxygen atom of the ortho-nitro group, provides a deeper understanding of the steric and electronic effects that govern molecular conformation. nih.gov This structural information is crucial for predicting how related molecules might interact with biological targets. The compound, therefore, acts as a valuable model for exploring the structure-activity relationships of more complex pharmaceutical agents.

Analytical Methodologies for this compound

The precise analysis and purification of this compound are critical for its study and application. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for its separation and the isolation of impurities.

HPLC is a robust method for analyzing this compound, offering high resolution and scalability. The technique can be adapted for both analytical quantification and preparative separation to isolate impurities, making it a versatile tool in the research and quality control of this compound.

A common and effective method for the analysis of this compound is Reverse Phase (RP) HPLC. This approach utilizes a non-polar stationary phase, such as a Newcrom R1 column, which has low silanol (B1196071) activity. The separation is achieved using a simple mobile phase composition.

Below are typical conditions for the RP-HPLC analysis of this compound:

ParameterConditionReference
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid

For applications requiring identification and structural elucidation, HPLC systems can be coupled with a Mass Spectrometry (MS) detector. To ensure compatibility, the mobile phase composition must be adjusted. Specifically, the non-volatile acid, phosphoric acid, needs to be replaced with a volatile alternative like formic acid. This modification allows the mobile phase to be vaporized and ionized effectively within the MS instrument without causing contamination or signal suppression.

For faster analysis times and improved separation efficiency, the principles of the HPLC method can be transferred to Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns packed with smaller particles (e.g., 3 µm) which operate at higher pressures. This results in shorter run times and better resolution, making it suitable for high-throughput screening or complex mixture analysis involving this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

Environmental Studies

There is currently no available research data in the public domain regarding the environmental fate, persistence, or ecotoxicity of this compound.

Environmental Degradation Pathways and Remediation Potential

The environmental persistence of this compound is likely influenced by the degradation of its core components: the nitroaromatic ring and the acetamide functional group. Research on similar chemical structures suggests several potential degradation pathways.

Nitroaromatic compounds are known to be susceptible to microbial degradation under both aerobic and anaerobic conditions. nih.govnih.gov Microorganisms have evolved various strategies to metabolize these compounds, often utilizing them as sources of carbon and nitrogen. nih.gov Potential microbial degradation pathways for this compound could include:

Reduction of the Nitro Group: A common initial step in the biodegradation of nitroaromatics is the enzymatic reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group. researchgate.net This process can occur under both anaerobic and aerobic conditions and significantly alters the toxicity and reactivity of the compound. nih.govresearchgate.net

Ring Cleavage: Following initial transformations, the aromatic ring can be cleaved by microbial dioxygenase or monooxygenase enzymes. nih.gov This is a key step in the mineralization of the compound into simpler molecules like carbon dioxide and water. researchgate.net

The acetamide group can also undergo degradation. For instance, many acetamide-based herbicides are known to degrade in the environment. usgs.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a potential abiotic degradation pathway for the acetamide linkage in this compound. nih.gov The rate and products of this hydrolysis can be influenced by pH. nih.govacs.org

Table 1: Potential Degradation Pathways for this compound Based on Analogous Compounds

Degradation TypePotential PathwayMediating FactorsPotential Outcome
Biodegradation Reduction of the nitro groupAnaerobic and aerobic microorganismsFormation of N-(4-amino-2-methoxyphenyl)acetamide
Aromatic ring cleavageAerobic bacteria (dioxygenases)Mineralization to CO2 and H2O
Abiotic Degradation Hydrolysis of the acetamide bondAcidic or basic conditions in soil/waterFormation of 2-methoxy-4-nitroaniline (B147289) and acetic acid

Given these potential degradation pathways, remediation strategies for environments contaminated with this compound could involve bioremediation. cswab.orgslideshare.net This approach would utilize the metabolic capabilities of microorganisms to break down the compound into less harmful substances. researchgate.net

Impact on Ecosystems and Toxicity Assessments

The potential ecological impact of this compound can be inferred from the known toxicity of related nitroaromatic compounds. nih.gov Nitroaromatics are generally considered to be of environmental concern due to their potential for toxicity and mutagenicity. nih.gov

The introduction of this compound into aquatic ecosystems could pose a risk to various organisms. Studies on nitrophenols, which share the nitroaromatic core, have demonstrated toxicity to aquatic life. waterquality.gov.au The toxicity of these compounds can vary depending on the specific structure and the organism being tested. waterquality.gov.au For example, data on various nitrophenols indicate that they can be harmful to fish, crustaceans, and algae at different concentrations. waterquality.gov.au

Table 2: Acute Aquatic Toxicity Data for Structurally Related Nitrophenols

CompoundOrganismToxicity Endpoint (LC50/EC50)Reference
2,4-Dinitro-6-methylphenolBluegill (fish)230 µg/L waterquality.gov.au
4-NitrophenolDaphnia magna (crustacean)2,800 - 20,000 µg/L waterquality.gov.au
2,4,6-TrinitrophenolSaltwater species> 2,100 µg/L waterquality.gov.au

It is important to note that the presence of the methoxy and acetamide groups on the this compound molecule would influence its specific toxicity profile, and direct testing would be necessary for a definitive assessment. Future research should focus on conducting comprehensive ecotoxicological studies to determine the acute and chronic effects of this compound on representative aquatic and terrestrial organisms.

Metabolite Identification from Environmental Degradation (e.g., Fenton Oxidation)

Advanced Oxidation Processes (AOPs), such as Fenton oxidation, are effective in degrading persistent organic pollutants. kirj.eeresearchgate.net The Fenton reaction utilizes hydroxyl radicals (•OH) to oxidize organic compounds. kirj.eeresearchgate.net While specific studies on the Fenton oxidation of this compound are not available, the degradation of other nitroaromatic compounds by this method suggests potential transformation products. kirj.ee

The reaction of this compound with hydroxyl radicals could lead to a variety of metabolites, including:

Hydroxylated derivatives: The hydroxyl radical can attack the aromatic ring, leading to the formation of hydroxylated this compound isomers.

Products of side-chain oxidation: The methoxy and acetamide groups are also susceptible to oxidative attack. This could result in demethylation of the methoxy group to a hydroxyl group or cleavage of the acetamide bond.

Ring-opened products: At higher oxidant concentrations or longer reaction times, the aromatic ring can be cleaved, leading to the formation of smaller aliphatic compounds. kirj.ee

Identifying these degradation products is crucial for understanding the complete environmental fate of the parent compound and for assessing the potential toxicity of its metabolites. nih.gov Future research employing techniques such as liquid chromatography-mass spectrometry (LC-MS) would be invaluable for elucidating the precise degradation pathways and identifying the resulting metabolites from processes like Fenton oxidation.

Conclusion and Outlook

Summary of Key Research Findings for N-(2-Methoxy-4-nitrophenyl)acetamide

Research on this compound has predominantly centered on its synthesis and structural characterization. The compound is typically synthesized via the acetylation of o-aminoanisole (2-methoxyaniline) to form o-acetamidoanisole, which is subsequently nitrated with nitric acid to yield the final product. chemicalbook.com Another documented method involves the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride (B1165640) in an acetic acid solvent. nih.goviucr.org

Key physical and structural properties have been identified, confirming its identity as pale yellow crystals with a melting point of 153-154 °C. chemicalbook.com X-ray diffraction studies on the isomeric compound N-(4-Methoxy-2-nitrophenyl)acetamide provide insights that are likely relevant to the target molecule. These studies reveal a non-planar molecular structure where the methoxy (B1213986), nitro, and acetamido groups are twisted to varying degrees relative to the central phenyl ring. nih.goviucr.org Specifically, the acetamido group shows a considerable deviation from coplanarity. nih.goviucr.org This steric hindrance and electronic arrangement are crucial for its reactivity and utility as a precursor in organic synthesis.

The primary documented use of this compound is as an intermediate in the synthesis of other compounds. chemicalbook.com Its chemical structure, featuring methoxy, nitro, and acetamido functional groups, makes it a versatile starting material for creating more complex molecules, including various heterocyclic compounds. nih.gov

Table 1: Physicochemical and Structural Data for this compound and a Key Isomer

Property This compound N-(4-Methoxy-2-nitrophenyl)acetamide
Molecular Formula C₉H₁₀N₂O₄ cymitquimica.com C₉H₁₀N₂O₄ nih.gov
Molecular Weight 210.19 g/mol cymitquimica.com 210.19 g/mol nih.gov
Appearance Pale yellow crystals chemicalbook.com Yellow laths nih.gov
Melting Point 153-154 °C chemicalbook.com Not specified
Key Structural Feature Substituents at positions 1, 2, and 4 Substituents at positions 1, 4, and 2
Molecular Geometry Assumed non-planar Significantly non-planar nih.goviucr.org
Acetamido Group Torsion Angle Not specified 25.4 (5)° relative to the phenyl ring nih.goviucr.org
Nitro Group Torsion Angle Not specified -12.8 (5)° relative to the phenyl ring nih.gov

Identification of Research Gaps and Future Perspectives

The most significant research gap for this compound is the lack of investigation into its intrinsic biological activities and material properties. The scientific focus has remained on its utility as a building block, leaving its own potential unexplored.

Future research could productively address the following areas:

Biological Screening: There is no readily available data on the pharmacological profile of this compound. Screening for antioxidant, anti-inflammatory, antimicrobial, or anticancer activities could reveal novel applications. Studies on similar acetamide (B32628) derivatives have shown that this class of compounds can possess interesting biological activities, such as antioxidant and anti-inflammatory properties. mdpi.com

Material Science Applications: The nitroaromatic structure suggests potential applications in materials science, for example, as a precursor for dyes or as a component in nonlinear optical materials. These avenues remain entirely unexplored.

Optimization of Synthesis: While synthetic routes exist, further research could focus on developing more sustainable or efficient "green" chemistry methods for its production, minimizing waste and hazardous reagent use.

Comparative Isomer Studies: A detailed comparative study of the physicochemical and biological properties of this compound against its isomers, such as N-(4-methoxy-2-nitrophenyl)acetamide, could provide valuable structure-activity relationship (SAR) data. iucr.org

Potential for Further Exploration of Novel Derivatives and Applications

The true potential of this compound lies in its role as a scaffold for creating novel derivatives. The functional groups present on the molecule offer multiple sites for chemical modification.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂). This resulting amino group can then be used as a handle to introduce a wide array of new functionalities or to build complex heterocyclic ring systems, which are common motifs in pharmacologically active compounds.

Modification of the Acetamido Group: The acetamido group can be hydrolyzed back to an amine or modified. For instance, N-(substituted phenyl)acetamides are recognized as important intermediates for synthesizing a large number of heterocyclic compounds. nih.gov

Electrophilic Aromatic Substitution: The existing substituents direct further reactions on the aromatic ring, allowing for the introduction of additional groups (e.g., halogens) that could tune the electronic properties and biological activity of the resulting derivatives.

By systematically exploring these modifications, it is possible to generate libraries of novel compounds derived from this compound. These new molecules could be tailored for specific applications, ranging from pharmaceuticals to advanced materials. nih.gov For example, related chloro-N-methyl-N-(4-nitrophenyl) acetamide structures serve as intermediates in the synthesis of modern pharmaceuticals like Nintedanib. google.com This highlights the potential pathway from a simple intermediate to a complex, high-value active ingredient.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxy-4-nitrophenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step nitro-group introduction and acetylation. For example, nitration of methoxy-substituted precursors under controlled temperatures (0–5°C) minimizes byproducts like dinitro derivatives. Catalytic acetylation using acetic anhydride with a base (e.g., pyridine) ensures high regioselectivity . Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios (e.g., 1.2:1 acetylating agent:amine) improves yields (>75%) and purity (HPLC >95%).

Q. What spectroscopic and crystallographic techniques are critical for characterizing N-(2-Methoxy-4-nitrophenyl)acetamide?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C2, nitro at C4). Aromatic protons show splitting patterns consistent with para-nitro and ortho-methoxy groups .
  • IR : Strong absorbance at ~1680 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) .
  • X-ray crystallography : Monoclinic crystal systems (space group C2/c) with hydrogen-bonded networks between amide and nitro groups provide structural validation .

Q. What safety protocols should be followed when handling N-(2-Methoxy-4-nitrophenyl)acetamide in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential inhalation hazards .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid oral ingestion; induce vomiting only under professional supervision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-cancer activities of structurally related acetamide derivatives?

  • Methodological Answer : Contradictions often arise from cell line specificity (e.g., HT-15 vs. MCF-7) or assay protocols (MTT vs. SRB). To address this:

  • Perform dose-response studies (IC50_{50} values) across multiple cell lines.
  • Validate mechanisms (e.g., apoptosis via caspase-3 activation) using Western blotting .
  • Compare substituent effects: Methoxy groups at C2 enhance activity, while nitro groups at C4 may reduce solubility, affecting bioavailability .

Q. How does the electron-withdrawing nitro group in N-(2-Methoxy-4-nitrophenyl)acetamide influence its reactivity in electrophilic substitution reactions?

  • Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. However, the methoxy group at C2 acts as an ortho/para-directing group. Competitive effects can be studied via:

  • Hammett plots to quantify substituent electronic contributions.
  • DFT calculations (e.g., Fukui indices) to predict reactive sites .
  • Experimental validation through bromination or nitration, monitored by LC-MS .

Q. What strategies can optimize the regioselectivity in the synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the methoxy group with TMSCl during nitration to prevent undesired oxidation .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to enhance acetylation efficiency at the amine site .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity by 20–30% compared to conventional heating .

Q. How do structural modifications at the methoxy or nitro positions affect the compound's biological activity?

  • Methodological Answer :

  • Methoxy Replacement : Substituting methoxy with hydroxyl (-OH) increases solubility but reduces metabolic stability (e.g., CYP450-mediated demethylation) .
  • Nitro Reduction : Converting nitro to amine (-NH2_2) enhances DNA intercalation potential but may introduce toxicity .
  • SAR Studies : Use 3D-QSAR models to correlate substituent size/logP with activity. For instance, bulkier groups at C2 improve binding to kinase targets .

Data Contradiction Analysis

Q. Why do crystallographic data for N-(2-Methoxy-4-nitrophenyl)acetamide derivatives show variability in hydrogen-bonding patterns?

  • Methodological Answer : Polymorphism and solvent inclusion (e.g., methanol vs. DMSO) during crystallization alter packing motifs. To mitigate:

  • Use single-solvent recrystallization and slow evaporation.
  • Compare powder XRD patterns with single-crystal data to identify dominant forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.